4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione, also known as tetrachlorophthalic anhydride, is a chemical compound with the molecular formula C8Cl4O3 and a molecular weight of 285.896 g/mol . It is a derivative of phthalic anhydride and is characterized by the presence of four chlorine atoms attached to the benzofuran ring. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione typically involves the chlorination of phthalic anhydride. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include elevated temperatures and the use of a catalyst to facilitate the chlorination process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient chlorination. The process involves the controlled addition of chlorine gas to phthalic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form tetrachlorophthalic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to replace chlorine atoms under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the anhydride to the corresponding acid.
Major Products Formed
Tetrachlorophthalic Acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione involves its interaction with nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: The parent compound, lacking the chlorine substituents.
Tetrachlorophthalic Acid: The hydrolyzed form of the anhydride.
Other Chlorinated Anhydrides: Compounds with similar structures but different chlorine substitution patterns.
Uniqueness
4,5,6,7-Tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione is unique due to its high reactivity and the presence of four chlorine atoms, which enhance its electron-withdrawing properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
7319-41-7 |
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Molecular Formula |
C8H2Cl4O3 |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3a,7a-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11/h1-2H |
InChI Key |
HFUBWSYLMUCDLL-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Origin of Product |
United States |
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